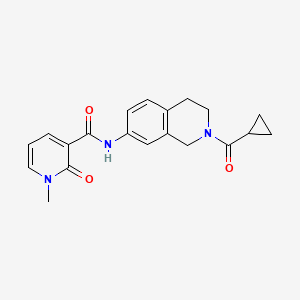

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

The compound N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide features a hybrid structure combining a tetrahydroisoquinoline moiety and a 1-methyl-2-oxo-dihydropyridine carboxamide group.

Properties

IUPAC Name |

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-1-methyl-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3/c1-22-9-2-3-17(20(22)26)18(24)21-16-7-6-13-8-10-23(12-15(13)11-16)19(25)14-4-5-14/h2-3,6-7,9,11,14H,4-5,8,10,12H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXDDIFVYOZRQMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4CC4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic compound with a complex structure that suggests potential biological activities. This article explores its biological activity, synthesis methods, and research findings, supported by data tables and relevant case studies.

Structural Characteristics

The compound features a unique combination of structural elements that may contribute to its biological properties:

- Cyclopropanecarbonyl Group : This moiety may enhance the compound's reactivity and interaction with biological targets.

- Tetrahydroisoquinoline Core : Known for various pharmacological activities, this structure is often associated with neuroactive compounds.

- Dihydropyridine Framework : Common in calcium channel blockers, this component suggests cardiovascular applications.

Molecular Formula and Properties

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 388.423 g/mol |

| Purity | ≥95% |

Biological Activity

Preliminary studies indicate that this compound exhibits several notable biological activities:

Anticancer Potential

Research has shown that compounds with similar structural features can inhibit cancer cell proliferation. For instance, derivatives of tetrahydroisoquinoline have been studied for their ability to induce apoptosis in various cancer cell lines. The specific mechanisms of action for this compound remain to be fully elucidated but may involve:

- Inhibition of key signaling pathways (e.g., MAPK/ERK).

- Induction of oxidative stress in cancer cells.

Neuroprotective Effects

Given the presence of the tetrahydroisoquinoline unit, the compound may also exhibit neuroprotective properties. Studies on similar compounds have demonstrated their ability to protect neuronal cells from oxidative damage and neuroinflammation. Potential mechanisms include:

- Modulation of neurotransmitter systems (e.g., dopamine).

- Reduction of inflammatory cytokines.

Antimicrobial Activity

Some derivatives have shown promise as antimicrobial agents. The structural diversity provided by the cyclopropanecarbonyl group may enhance interaction with microbial membranes or enzymes critical for bacterial survival.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of related compounds. For instance:

- Synthesis Techniques : Multi-step organic synthesis methods have been employed to produce analogs with improved efficacy and selectivity.

- In Vitro Studies : Various assays have been conducted to assess cytotoxicity and mechanism of action against specific cancer cell lines.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of a related tetrahydroisoquinoline derivative in human breast cancer cells (MCF-7). The compound exhibited a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM.

Case Study 2: Neuroprotection

In a model of oxidative stress-induced neuronal injury, a similar compound demonstrated a significant reduction in cell death compared to controls, suggesting potential therapeutic applications in neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Motifs and Functional Group Analysis

Key structural analogs include:

- N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide (): Shares a cyclopropane-carboxamide core but lacks the tetrahydroisoquinoline and dihydropyridine systems. Its synthesis via phenol coupling highlights the versatility of cyclopropane derivatives in medicinal chemistry .

- Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (): Contains a tetrahydroimidazopyridine scaffold, differing in substitution patterns but sharing fused heterocyclic features. Its detailed spectral data (NMR, IR, MS) suggest analytical approaches for characterizing the target compound .

- N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (): Features a carboxamide-linked naphthyridine core, emphasizing the role of bulky substituents (e.g., adamantyl) in modulating pharmacokinetics .

Spectral and Analytical Comparisons

- NMR Profiling: demonstrates that minor structural changes (e.g., substituent positions) significantly alter chemical shifts in regions A (positions 39–44) and B (positions 29–36) of related compounds. This suggests that NMR could differentiate the target compound’s cyclopropanecarbonyl and methyl-dihydropyridine groups from analogs .

- Mass Spectrometry : High-resolution MS data (e.g., ’s HRMS with <5 ppm error) provide a benchmark for validating the target compound’s molecular formula .

Research Implications and Limitations

- Lumping Strategy (): Compounds with shared motifs (e.g., carboxamide-heterocycle hybrids) may be grouped to predict reactivity or bioavailability. However, subtle differences (e.g., cyclopropane vs. adamantyl substituents) could lead to divergent biological activities .

- Gaps in Data : Direct pharmacological or thermodynamic data for the target compound are absent in the provided evidence. Future studies should prioritize synthesis and in vitro profiling.

Preparation Methods

Bischler-Napieralski Cyclization for Tetrahydroisoquinoline Core Formation

The Bischler-Napieralski reaction is employed to construct the tetrahydroisoquinoline scaffold. Starting with 2-phenylethylamine , acylation with cyclopropanecarbonyl chloride under basic conditions yields N-(2-phenylethyl)cyclopropanecarboxamide . Cyclization is achieved using phosphorus oxychloride (POCl₃) in toluene at 80–90°C, forming the dihydroisoquinoline intermediate. Key parameters include:

- POCl₃ stoichiometry : 0.45–0.8 equivalents to minimize side reactions.

- Solvent selection : Toluene or chlorobenzene enhances solubility and reaction efficiency.

Reduction of Dihydroisoquinoline

Sodium cyanoborohydride (NaBH₃CN) in methanol selectively reduces the imine bond, affording 2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinoline .

Introduction of the 7-Amino Group

Nitration of the tetrahydroisoquinoline core at position 7 followed by catalytic hydrogenation (H₂/Pd-C) introduces the amine functionality. Alternative routes utilize directed ortho-metallation strategies for regioselective amination.

Synthesis of 1-Methyl-2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid

Condensation and Cyclization

The dihydropyridine fragment is synthesized via a diversity-oriented approach . Reacting dimethyl 2-((dimethylamino)methylidene)-3-oxopentanedioate with methylamine in ethanol forms 1-methyl-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate . Tosylation or chlorination at position 4 facilitates subsequent functionalization.

Hydrolysis to Carboxylic Acid

Ester hydrolysis using aqueous NaOH (2 M, 60°C) yields the free carboxylic acid, critical for amide coupling.

Amide Bond Formation and Final Coupling

Activation and Coupling

The carboxylic acid is activated with HATU or EDCI/HOBt in dichloromethane (DCM). Reaction with 2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine at 25°C for 12 hours affords the target compound.

Purification and Characterization

- Column chromatography (SiO₂, ethyl acetate/hexane) isolates the product.

- HPLC-MS confirms purity (>98%) and molecular weight.

- ¹H/¹³C NMR validates regiochemistry and functional groups.

Optimization and Challenges

Cyclopropanecarbonyl Incorporation

Acylation with cyclopropanecarbonyl chloride requires strict temperature control (0–5°C) to prevent epimerization. Excess acylating agent (1.5 equivalents) ensures complete conversion.

Bischler-Napieralski Side Reactions

Overuse of POCl₃ (>1 equivalent) promotes chlorination byproducts. Solvent screening identified toluene as optimal for minimizing side reactions.

Dihydropyridine Oxidation

The 2-oxo group is susceptible to over-oxidation; thus, mild oxidizing agents (e.g., MnO₂) are preferred.

Scalability and Industrial Applicability

One-Pot Cyclization-Acylation

Source describes a one-pot process combining Bischler-Napieralski cyclization and acylation, reducing purification steps and improving yield (78% vs. 65% stepwise).

Green Chemistry Considerations

Replacing chlorinated solvents with cyclopentyl methyl ether (CPME) enhances sustainability without compromising yield.

Q & A

Q. What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?

The synthesis involves multi-step organic reactions, starting with the preparation of the tetrahydroisoquinoline core. Key steps include cyclopropanecarbonyl group attachment via acylation and subsequent coupling with 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide. Optimization requires:

Q. Which analytical techniques are essential for structural characterization and purity assessment?

Methodological approaches include:

Q. What in vitro assays are recommended for initial biological activity screening?

Prioritize assays aligned with structural analogs:

- Enzyme inhibition (e.g., kinase or protease assays due to the amide/isoquinoline moieties) .

- Cytotoxicity screening (MTT assay in cancer cell lines) .

- Anti-inflammatory activity (COX-2 inhibition via ELISA) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational binding predictions and experimental affinity data?

Address contradictions via:

- Molecular dynamics simulations to assess protein-ligand flexibility over time .

- Isothermal titration calorimetry (ITC) to validate binding thermodynamics .

- Structural analogs testing to identify critical substituents affecting affinity .

Q. What strategies improve solubility without compromising bioactivity?

Balance lipophilicity and hydrophilicity through:

Q. How to design experiments elucidating the mechanism of enzyme inhibition?

Combine biochemical and structural methods:

- Kinetic assays (e.g., Lineweaver-Burk plots to determine inhibition type) .

- X-ray crystallography of enzyme-ligand complexes for binding site analysis .

- Site-directed mutagenesis to identify critical residues .

Q. What experimental approaches assess stability under physiological conditions?

Methodology includes:

Q. How to conduct structure-activity relationship (SAR) studies for this compound?

Systematic SAR requires:

- Synthetic modification of substituents (e.g., cyclopropane vs. cyclohexane) .

- Parallel screening against related targets (e.g., kinases vs. GPCRs) .

- Computational docking to prioritize analogs with favorable binding scores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.